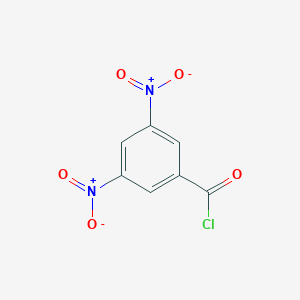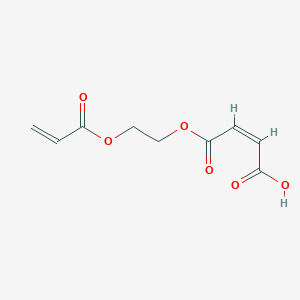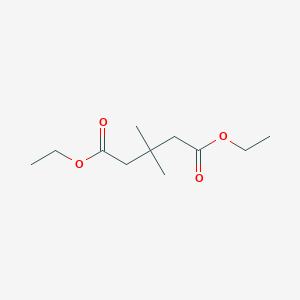
tetrahydro-2H-pyran-3-carboxylic acid
Overview
Description
Tetrahydro-2H-pyran-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Various synthesis methods involving tetrahydro-2H-pyran-3-carboxylic acid have been explored. A study demonstrated the synthesis of p-aminobenzoic acid diamides based on this compound, outlining the conversion of the acid chloride form into diamides through reactions with different amines (Agekyan & Mkryan, 2015). Another research discussed regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds, revealing novel cyclization pathways that lead to different heterocyclic ring structures (Uchiyama et al., 2006).
Crystallography and Quantum Chemical Analysis
The compound's structural characteristics have been studied extensively. Single-crystal X-ray diffraction analysis was used to investigate the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a derivative of this compound. The findings indicated that the molecule exists as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers. Quantum-chemical calculations further supported these results (Kovalskyi et al., 2011).
Drug Delivery and Vaccine Applications
In the pharmaceutical domain, derivatives of this compound have been used in designing templates for synthetic vaccines and drug delivery systems. These molecules were transformed into derivatives containing linkers with terminal carboxylic acid functionalities, proving suitable for solid-phase peptide synthesis and the preparation of dendrimers for pharmaceutical applications (McGeary, Jablonkai, & Toth, 2001).
Safety and Hazards
Tetrahydro-2H-pyran-3-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and following procedures in case of contact with skin or eyes (P302 + P352, P305 + P351 + P338) .
Mechanism of Action
Biochemical Pathways
It’s known that the synthesis of these heterocycles often relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway . .
Pharmacokinetics
The compound has a molecular weight of 130.14 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tetrahydro-2H-pyran-3-carboxylic acid. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . It’s also important to avoid generating dust and contact with skin and eyes when handling this compound .
Properties
IUPAC Name |
oxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587974, DTXSID30901495 | |
| Record name | Oxane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-34-3 | |
| Record name | Oxane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the base-catalyzed reactions that ezetimibe, a derivative of tetrahydro-2H-pyran-3-carboxylic acid, undergoes?
A1: Ezetimibe, a molecule containing the this compound moiety, undergoes both rearrangement and hydrolysis reactions in the presence of a base []. The specific reaction pathway and the products formed depend heavily on the pH of the solution.
- At pH below 12.5: Ezetimibe primarily undergoes rearrangement to form (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide [].
- At pH above 12.5: A mixture of the rearrangement product and 5-(4-fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid is observed, indicating hydrolysis of the β-lactam ring []. Further hydrolysis can lead to the formation of (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid [].
Q2: How is the this compound scaffold incorporated into peptide synthesis?
A2: The "azirine/oxazolone method" provides a solid-phase approach for introducing sterically hindered α,α-disubstituted α-amino acids, including 3-amino-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid, into peptide chains []. This method utilizes 2H-azirin-3-amines as building blocks, allowing for the incorporation of the desired amino acid without requiring additional reagents []. This enables the synthesis of peptides containing the this compound moiety from the N- to the C-terminus [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















